molecular formula C15H23N B3243928 1-(4-Tert-butylphenyl)cyclopentan-1-amine CAS No. 160001-94-5

1-(4-Tert-butylphenyl)cyclopentan-1-amine

Cat. No.: B3243928
CAS No.: 160001-94-5
M. Wt: 217.35 g/mol
InChI Key: PMTBIPCGTQPLGH-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)cyclopentan-1-amine is a useful research compound. Its molecular formula is C15H23N and its molecular weight is 217.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photopolymerization and 3D Printing

1-(4-Tert-butylphenyl)cyclopentan-1-amine has been explored in the field of photopolymerization. In a study by Chen et al. (2021), derivatives of this compound, particularly 2,5-diethylene-cyclopentane-1-one, were synthesized and used as high-performance photoinitiating systems. These systems demonstrated excellent efficiency in free radical photopolymerization and cationic photopolymerization, showcasing potential applications in 3D printing technologies, including reversible swelling performance and shape-memory effects (Chen et al., 2021).

Organic Synthesis and Catalysis

The compound has been involved in copper-catalyzed amination reactions. Gajare et al. (2004) reported the use of a related compound in the solvent-free amination of aryl halides with amines, yielding secondary or tertiary amines. This highlights its role in facilitating efficient synthesis reactions (Gajare et al., 2004).

Medicinal Chemistry and Bioactive Molecules

In medicinal chemistry, related Schiff base ligands, including benzylidene(4-tert-butylphenyl)amine derivatives, have been synthesized and investigated for their DNA/protein binding and anticancer activity. These complexes exhibit significant potential in the development of therapeutic agents (Mukhopadhyay et al., 2015).

Versatility in Asymmetric Synthesis

N-tert-Butanesulfinyl imines, including derivatives of this compound, are versatile intermediates in asymmetric synthesis. They are used for the efficient creation of a wide range of enantioenriched amines, showcasing the compound's utility in producing complex molecular structures (Ellman et al., 2002).

Surface Chemistry and Material Science

This compound has been investigated in the context of surface chemistry. Santos et al. (2005) explored the adsorption properties of related aminocyclopentene compounds on the Si(100) surface, revealing insights into the interaction mechanisms of these molecules with semiconductor surfaces (Santos et al., 2005).

Antioxidative and Antimicrobial Activities

Derivatives of this compound, such as 3-(4-tert-butylphenyl)-5-cyclopropyl-4H-1,2,4-triazole, have been synthesized and evaluated for their antioxidative and antimicrobial activities. These compounds showed promising results, particularly against B. subtilis, indicating potential applications in pharmaceuticals and biochemistry (Yildirim, 2020).

Synthesis of Chiral Amines

The compound has been used in the parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate to efficiently synthesize enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate, showcasing its role in the synthesis of chiral amines (Davies et al., 2003).

Properties

IUPAC Name

1-(4-tert-butylphenyl)cyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-14(2,3)12-6-8-13(9-7-12)15(16)10-4-5-11-15/h6-9H,4-5,10-11,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTBIPCGTQPLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2(CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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